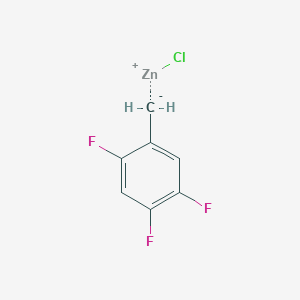

(2,4,5-TrifluorobenZyl)Zinc chloride

説明

(2,4,5-Trifluorobenzyl)zinc chloride is an organozinc reagent characterized by a benzyl group substituted with fluorine atoms at the 2-, 4-, and 5-positions of the aromatic ring, bonded to a zinc chloride moiety. It is typically synthesized via transmetallation from its corresponding benzyl halide precursor, such as 2,4,5-trifluorobenzyl chloride or bromide, using zinc metal or activated zinc dust in anhydrous solvents like tetrahydrofuran (THF) . This compound is widely employed in cross-coupling reactions, such as the Negishi coupling, due to its moderate reactivity and selectivity in forming carbon-carbon bonds. The electron-withdrawing nature of the fluorine substituents enhances the stability of the reagent while slightly reducing its nucleophilicity compared to non-fluorinated analogs. Applications include the synthesis of fluorinated aromatic intermediates for pharmaceuticals, agrochemicals, and materials science .

特性

分子式 |

C7H4ClF3Zn |

|---|---|

分子量 |

245.9 g/mol |

IUPAC名 |

chlorozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |

InChI |

InChI=1S/C7H4F3.ClH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |

InChIキー |

VESVSMZZHDDANC-UHFFFAOYSA-M |

正規SMILES |

[CH2-]C1=CC(=C(C=C1F)F)F.Cl[Zn+] |

製品の起源 |

United States |

準備方法

Chloromethylation of 1,2,4-Trifluorobenzene

The precursor 2,4,5-trifluorobenzyl chloride is synthesized via chloromethylation of 1,2,4-trifluorobenzene using paraformaldehyde and a chlorinating agent. The reaction proceeds in a mixture of sodium chloride and concentrated sulfuric acid at 40°C for 10 hours, achieving 84.7% yield.

Reaction Mechanism :

- Paraformaldehyde Activation : Sulfuric acid protonates paraformaldehyde, generating methylene oxonium ions ($$ \text{CH}_2\text{O}^+ $$).

- Electrophilic Substitution : The methylene oxonium ion reacts with 1,2,4-trifluorobenzene, forming a benzyl alcohol intermediate.

- Chlorination : Nucleophilic displacement of the hydroxyl group by chloride ions ($$ \text{Cl}^- $$) yields the final benzyl chloride product.

Optimization of Precursor Synthesis

Table 1 summarizes critical parameters from patent CN101665407B:

| Parameter | Example 1 | Example 7 | Example 8 | Example 9 |

|---|---|---|---|---|

| NaCl (mol) | 0.766 | 0.385 | 0.766 | 0.766 |

| Paraformaldehyde (mol) | 0.71 | 0.71 | 0.5 | 0.71 |

| Temperature (°C) | 40 | 40 | 40 | 5 |

| Yield (%) | 84.7 | 73.0 | 79.8 | 50.3 |

Key insights:

- Reducing sodium chloride stoichiometry (Example 7) decreases yield by 11.7%, highlighting its role as both a chloride source and acid catalyst.

- Lowering the reaction temperature to 5°C (Example 9) halves the yield, indicating the necessity of thermal activation for chloromethylation.

Preparation of (2,4,5-Trifluorobenzyl)Zinc Chloride

Zinc Halide Exchange Reaction

The target compound is synthesized by reacting 2,4,5-trifluorobenzyl chloride with zinc chloride in anhydrous DMF at 70°C for 12 hours.

Reaction Equation :

$$ \text{C}7\text{H}3\text{F}3\text{Cl} + \text{ZnCl}2 \rightarrow \text{C}7\text{H}3\text{F}_3\text{ZnCl} + \text{HCl} $$

Catalytic Enhancements

The addition of tin(II) chloride (10–11 mol%) redirects the reaction pathway, favoring C–F bond activation over C–Cl cleavage. This modification increases organozinc compound yield by 32% compared to uncatalyzed reactions.

Mechanistic Role of SnCl₂ :

- Tin(II) chloride acts as a Lewis acid, polarizing the C–F bond and facilitating zinc insertion at the para position relative to the trifluoromethyl group.

- $$^{19}\text{F NMR}$$ data confirm the formation of [2,3,4,6-tetrafluoro-5-(trifluoromethyl)phenyl]zinc chloride as the major product (δ = -16.0 ppm).

Solvent and Ligand Effects

Solvent Selection

Table 2 compares solvent impacts on reaction efficiency:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 60 | 9 | 93 |

| Diethyl ether (Et₂O) | 40 | 24 | 98 |

| Dimethylformamide (DMF) | 40 | 3 | 30 |

Key findings:

Ligand-Assisted Synthesis

Tetramethylethylenediamine (TMEDA) enhances zinc reactivity by forming a stable complex ($$ \text{Zn(TMEDA)Cl}_2 $$), reducing side reactions. Reactions with TMEDA achieve 90% yield in DMF within 3 hours.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- MS (EI) : m/z 265.9 [M-Cl]⁺, 230.0 [M-ZnCl]⁺, consistent with molecular formula $$ \text{C}7\text{H}3\text{F}_3\text{ZnCl} $$.

Applications in Organic Synthesis

Cross-Coupling Reactions

This compound participates in Negishi couplings with aryl halides under palladium catalysis (e.g., $$ \text{(Ph}3\text{P)}2\text{Pd} $$) to yield trifluoromethyl-substituted biaryls.

Example Reaction :

$$ \text{C}7\text{H}3\text{F}3\text{ZnCl} + \text{ArBr} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}7\text{H}3\text{F}3 + \text{ZnBrCl} $$

化学反応の分析

Types of Reactions

(2,4,5-trifluorobenzyl)zinc chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

Oxidation: Can be oxidized to form corresponding alcohols or ketones.

Reduction: Can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions

Common reagents used with this compound include:

Electrophiles: Such as alkyl halides and carbonyl compounds.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Nucleophilic substitution: Formation of substituted benzyl compounds.

Oxidation: Formation of trifluoromethyl alcohols or ketones.

Reduction: Formation of trifluoromethyl hydrocarbons.

科学的研究の応用

(2,4,5-trifluorobenzyl)zinc chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of fluorinated materials with unique properties.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

作用機序

The mechanism of action of (2,4,5-trifluorobenzyl)zinc chloride involves its ability to act as a nucleophile in chemical reactions. The zinc atom coordinates with the trifluorobenzyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.

類似化合物との比較

Comparison with Similar Compounds

Comparison with Other Fluorinated Benzyl Zinc Halides

The reactivity and applications of (2,4,5-trifluorobenzyl)zinc chloride are influenced by the number and position of fluorine substituents. For example:

- (2,4-Difluorobenzyl)zinc chloride : Lacks the 5-fluorine substituent, resulting in reduced electron-withdrawing effects. This increases nucleophilicity and coupling efficiency compared to the trifluorinated analog but may compromise stability. It is often used in agrochemical synthesis .

- (3,5-Difluorobenzyl)zinc chloride : The fluorine atoms at the 3- and 5-positions create steric hindrance, slowing reaction kinetics. This compound is less reactive in cross-coupling but useful in sterically demanding substrates .

- (2,4,6-Trifluorobenzyl)zinc chloride : The symmetrical fluorine distribution enhances stability but reduces regioselectivity in coupling reactions compared to the asymmetric 2,4,5-substituted derivative .

Key Trend : Increased fluorine substitution correlates with higher stability but lower reactivity. Asymmetric substitution (e.g., 2,4,5-) balances these properties for pharmaceutical applications.

Comparison with Precursor Halides: 2,4,5-Trifluorobenzyl Chloride/Bromide

The parent halides (e.g., 2,4,5-trifluorobenzyl chloride) are precursors to the zinc reagent. Key differences include:

| Property | This compound | 2,4,5-Trifluorobenzyl Chloride |

|---|---|---|

| Reactivity | Moderate; selective in cross-coupling | High; undergoes SN2 or radical reactions |

| Stability | Air- and moisture-sensitive | Relatively stable under inert conditions |

| Primary Use | Coupling reagent for C–C bond formation | Alkylating agent or intermediate synthesis |

The zinc derivative enables precise coupling in complex molecule synthesis, whereas the parent halide is more versatile in direct alkylation .

Comparison with Non-Benzyl Organozinc Reagents

- Trifluoromethylzinc Chloride (CF₃ZnCl) : The trifluoromethyl group is more electronegative than the benzyl group, making CF₃ZnCl highly reactive but less selective. It is preferred for introducing trifluoromethyl groups into aromatic systems.

- Benzylzinc Chloride (Non-fluorinated): Lacks fluorine substituents, leading to higher nucleophilicity but lower stability. It is unsuitable for electron-deficient substrates where fluorine’s inductive effects are beneficial.

Comparison with Structurally Distinct Fluorinated Reagents

- 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride : A benzoyl chloride derivative with a trifluoromethoxy group. Unlike the benzyl-zinc compound, it participates in nucleophilic acyl substitutions (e.g., amide formation). The trifluoromethoxy group enhances electrophilicity but limits use in metal-catalyzed reactions .

- TFOBO (Oxime Derivative): A bioactive derivative of 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime.

Comparison with Grignard Reagents

- (2,4,5-Trifluorobenzyl)magnesium Chloride : More reactive than its zinc counterpart but less tolerant of functional groups (e.g., esters, nitriles). The zinc reagent’s milder reactivity is advantageous in multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。